N-(benzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-20(26(2,23)24)12-16(22)21(11-13-7-5-6-10-18-13)17-19-14-8-3-4-9-15(14)25-17/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHNHPBWYRSYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC1=CC=CC=N1)C2=NC3=CC=CC=C3S2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C₁₄H₁₈N₄O₄S₂
- Molecular Weight: 390.45 g/mol
- CAS Number: 1173344-49-4
These properties suggest potential interactions with various biological targets, particularly through hydrogen bonding and hydrophobic interactions.
Antitumor Activity
Several studies have investigated the antitumor potential of benzothiazole derivatives, including those similar to this compound. For instance, a study evaluated the efficacy of related compounds against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM in 2D assays, demonstrating their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored. In vitro tests against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli showed promising antibacterial activity. The mechanism of action is believed to involve interference with bacterial DNA binding and cell wall synthesis .
Neuroprotective Effects
Research has indicated that some benzothiazole derivatives possess anticonvulsant properties. For example, a study on related compounds demonstrated protective indices significantly higher than standard anticonvulsants like phenytoin and carbamazepine . This suggests a potential role for this compound in neuroprotection.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as phosphoinositide 3-kinases (PI3K) and mTOR, which are crucial in cancer cell proliferation.
- DNA Interaction : Some derivatives exhibit strong binding affinity to DNA, particularly in the minor groove, which may lead to interference with replication and transcription processes .
- Receptor Modulation : The compound may also interact with various receptors involved in cell signaling pathways, contributing to its therapeutic effects.
Case Study 1: Antitumor Efficacy
In a recent study, a series of benzothiazole derivatives were synthesized and screened for antitumor activity against various cancer cell lines. The most effective compounds demonstrated a significant reduction in cell viability at low concentrations, indicating their potential as lead compounds for further development .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of benzothiazole derivatives against clinical isolates of bacteria. The study employed broth microdilution methods to determine minimum inhibitory concentrations (MICs), revealing that some compounds had MIC values lower than those of conventional antibiotics, showcasing their potential as alternative therapeutic agents .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Antimicrobial Activity
Research indicates that compounds related to N-(benzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide possess significant antimicrobial properties. Studies have shown that similar sulfonamide derivatives demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research on related thiazole-based compounds has revealed their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . For instance, derivatives with similar functional groups have been evaluated for their efficacy against breast and colon cancer cells, showing promising results in vitro .
Antitubercular Activity
A study focused on sulfonamide derivatives has indicated that compounds with a thiazole moiety can exhibit antitubercular activity against Mycobacterium tuberculosis. In vitro tests have shown that certain derivatives inhibit key enzymes involved in the mycobacterial metabolic pathway, which could lead to the development of new antitubercular agents .
Therapeutic Potential
Given its diverse biological activities, this compound holds promise as a therapeutic agent in several areas:
Cancer Therapy
The anticancer properties observed in related compounds suggest that this compound could be developed into a targeted therapy for various cancers. Its mechanism may involve the inhibition of specific pathways critical for tumor growth and survival .
Infection Control
With its antimicrobial and antitubercular properties, this compound could be explored as a treatment option for bacterial infections and tuberculosis, especially in light of rising antibiotic resistance .
Case Studies
Several studies have evaluated the efficacy of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Fahim & Ismael (2019) | Antimicrobial Activity | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Xie et al. (2015) | Anticancer Activity | Showed low toxicity and effective inhibition of cancer cell lines; potential for further development as anticancer agents. |
| Clinical Trials (ongoing) | Antitubercular Activity | Early results indicate promising efficacy against Mycobacterium tuberculosis with minimal side effects reported. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(benzo[d]thiazol-2-yl)acetamide derivatives, and how do reaction conditions influence yield?
- Methodology : The synthesis of benzothiazole-acetamide derivatives typically involves acetylation of 2-aminobenzothiazoles. For example, describes a novel method using triethyl orthoformate and sodium azide in refluxing acetic acid, avoiding moisture-sensitive acetylating agents like acetyl chloride. Reaction completion is monitored via TLC, and products are characterized using -NMR and HRMS. Key parameters include reaction time (8–10 hours) and solvent choice (acetic acid), which improve conversion rates. Comparative studies show this method achieves >80% yield under optimized conditions .
Q. How are structural and purity characteristics validated for this compound?
- Methodology : Characterization involves multinuclear NMR (, ), HRMS, and IR spectroscopy. For instance, reports -NMR signals at δ 12.32 (s, NH) and 2.19 ppm (s, CH) for N-(benzo[d]thiazol-2-yl)acetamide, with HRMS confirming [M+H] at 193.0435. Purity is assessed via elemental analysis (C, H, N, S) and melting point consistency .
Q. What in vitro biological assays are used to evaluate antifungal activity?
- Methodology : Antifungal potency is tested against strains like C. albicans and A. flavus using disc diffusion assays. details activity comparisons with miconazole as a standard. Compound S30A1 (a benzothiazole-acetamide derivative) shows inhibition zones of 18–22 mm against C. albicans, with MIC values determined via serial dilution. Data interpretation includes zone diameter correlations with logP and steric effects .
Advanced Research Questions
Q. How does the pyridin-2-ylmethyl substituent influence structure-activity relationships (SAR) in kinase inhibition?
- Methodology : SAR studies compare substituent effects on biological targets. highlights the role of the pyridine ring in KX2-391 (a Src kinase inhibitor) by replacing thiazole with pyridine. Computational docking (e.g., GOLD software, ) reveals pyridine’s π-π stacking with kinase active sites. Bioassays show IC shifts from nM to μM when altering the N-benzyl group, emphasizing steric and electronic contributions .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina, GOLD) and MD simulations are used. demonstrates docking poses of similar acetamide derivatives in enzyme active sites, with binding affinity calculated via scoring functions (e.g., ΔG = −9.2 kcal/mol). Key interactions include hydrogen bonds with catalytic residues (e.g., Asp86 in kinases) and hydrophobic contacts with benzothiazole rings .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology : Discrepancies arise from bioavailability or metabolic stability. ’s antifungal data (e.g., higher potency against A. flavus vs. P. notatum) may conflict with in vivo efficacy due to poor solubility. Solutions include prodrug design (e.g., sulfonamide masking) or formulation optimization (nanoparticles). Pharmacokinetic studies (e.g., plasma half-life, LogD) guide structural modifications .
Q. What strategies improve ADMET properties without compromising activity?
- Methodology : Modifications focus on reducing LogP (via polar groups) or enhancing metabolic stability. ’s Mn(II) complexes with thiazole-acetamide ligands show improved permeability (PAMPA assay) and reduced CYP3A4 inhibition. Computational tools (e.g., SwissADME) predict bioavailability scores >0.55 for derivatives with methoxy or sulfonamide groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
